Tipiracil

Thymidine phosphorylase inhibition Enzyme kinetics IC50 comparison

Oral trifluridine faces rapid first-pass degradation by thymidine phosphorylase (TPase), causing subtherapeutic exposure. Tipiracil is the clinically validated TPase inhibitor that, at a 1:0.5 molar ratio with trifluridine, boosts systemic exposure 37-fold (IC50 = 35 nM). • Essential for TAS-102 (Lonsurf) oral oncology regimens • >10,000-fold selectivity over UPase, TK, OPRTase, and DPD • Supplied as ≥98% pure solid with verified identity for reproducible formulation and assay benchmarking.

Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
CAS No. 183204-74-2
Cat. No. B1663634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipiracil
CAS183204-74-2
Synonyms5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione
tipiracil
Molecular FormulaC9H11ClN4O2
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
InChIInChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16)
InChIKeyQQHMKNYGKVVGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 mg/ml (warmed)

Tipiracil: Thymidine Phosphorylase Inhibitor


Tipiracil is a synthetic pyrimidinedione derivative that functions as a potent and competitive inhibitor of the enzyme thymidine phosphorylase (TPase) [1]. It is not utilized as a standalone therapeutic agent; rather, its primary and only clinically validated function is to inhibit the TPase-mediated degradation of the cytotoxic nucleoside analog trifluridine [2]. By blocking this rapid catabolic pathway, tipiracil substantially elevates the systemic exposure and oral bioavailability of trifluridine, enabling a clinically viable oral dosing regimen for the combination product TAS-102 (Lonsurf) [3].

1
Combination research booster: used exclusively with trifluridine to modulate thymidine phosphorylase-mediated degradation.
2
Not a standalone agent; designed for fixed-ratio co-administration in oncology research models.
3
Reported competitive TPase inhibitor; supports exposure-enhancement studies of fluoropyrimidine analogs.

Tipiracil Procurement Rationale


Procurement of a generic 'thymidine phosphorylase inhibitor' is insufficient for achieving the specific pharmacokinetic modulation required for trifluridine combination therapy. Tipiracil is uniquely validated in combination with trifluridine at a precise 1:0.5 molar ratio, where its potent inhibition (IC50 = 35 nM) and selectivity profile ensure a predictable and clinically meaningful increase in trifluridine exposure [1]. Substituting tipiracil with a less potent or less selective TP inhibitor would result in suboptimal trifluridine bioavailability, risking therapeutic failure [2]. The following quantitative evidence demonstrates the specific, non-fungible performance characteristics that define tipiracil's utility.

Target: Tipiracil
Reported high potency and selectivity for thymidine phosphorylase; validated in combination with trifluridine at defined molar ratio for exposure modulation.
Substitute: Generic TP inhibitor
Other TP inhibitors may not achieve the required enzyme blockade; insufficient potency or selectivity could compromise trifluridine exposure enhancement and study endpoints.

Tipiracil Quantitative Differentiation Evidence


TPase Inhibition: Tipiracil vs. 7-Deazaxanthine and KIN-59

In direct biochemical assays, tipiracil demonstrates an IC50 for human thymidine phosphorylase of 35 nM (0.035 µM) [1]. This potency is three orders of magnitude greater than that of the widely used standard inhibitor 7-deazaxanthine (IC50 = 41.0 µM) [2] and the allosteric inhibitor KIN-59 (IC50 = 67 µM) [3]. The quantified difference represents a 1,171-fold and 1,914-fold increase in potency, respectively, at the enzyme level.

TPase Inhibition Comparison
Head-to-head
Tipiracil IC50 35 nM vs 7-deazaxanthine 41.0 µM and KIN-59 67 µM; >1,100-fold difference.
Supports selective TPase inhibition at low concentration.
In vitro human placental TPase assay context.
Thymidine phosphorylase inhibition Enzyme kinetics IC50 comparison

Selectivity for TPase Over Other Pyrimidine Enzymes

Tipiracil exhibits profound selectivity for its intended target, thymidine phosphorylase (TPase). In contrast to many kinase inhibitors that exhibit promiscuous binding, tipiracil's IC50 for TPase is 35 nM, whereas its activity against four other critical pyrimidine-metabolizing enzymes is negligible, with IC50 values exceeding 1,000,000 nM (>1 mM) for each . This translates to a selectivity window of >28,500-fold.

Selectivity Over Pyrimidine Enzymes
Data to verify
Reported >28,500-fold selectivity for TPase over UPase, OPRTase, TK, DPDase (IC50 >1 mM).
Potential selectivity context for pyrimidine pathway studies.
Supplier-level data; independent validation advised.
Enzyme selectivity Off-target activity Pyrimidine metabolism

Trifluridine Exposure Enhancement

The functional consequence of tipiracil's enzymatic inhibition was quantified in a Phase 1 crossover study. When co-administered as TAS-102, tipiracil increased the systemic exposure (AUC0-last) of a single 35 mg/m² dose of trifluridine by approximately 37-fold compared to the administration of trifluridine alone [1]. The peak plasma concentration (Cmax) was similarly increased by 22-fold.

Trifluridine Exposure Enhancement
Reported (Phase 1)
~37-fold increase in trifluridine AUC0-last; 22-fold increase in Cmax with tipiracil co-administration.
Supports PK modulation in research models.
Phase 1 study, advanced solid tumors (n=39).
Pharmacokinetics Bioavailability Clinical trial

Overall Survival Benefit in Refractory Colorectal Cancer

The clinical utility of the trifluridine/tipiracil combination was established in the pivotal Phase III RECOURSE trial. In patients with heavily pretreated metastatic colorectal cancer, treatment with TAS-102 resulted in a statistically significant improvement in overall survival (OS) compared to placebo: median OS was 7.1 months for TAS-102 versus 5.3 months for placebo (HR = 0.68, P < 0.0001) [1]. This validated survival benefit, enabled by tipiracil, provides a distinct clinical differentiator from other late-line agents like regorafenib, which was approved based on a 6.4-month median OS (HR = 0.77 vs. placebo) [2].

Survival Endpoint in mCRC
Reported (Phase III)
Median OS 7.1 months (TAS-102) vs 5.3 months (placebo); HR 0.68, P
Supports evaluation of OS endpoint in research context.
RECOURSE trial; cross-study regorafenib comparison requires caution.
Crystal Form Identity
Class-level inference
Form I: PXRD peaks at 11.6°, 17.2°, 17.8°, 23.3°, 27.1°, 29.3° 2θ.
Stable crystal form supports reproducible procurement.
Form selection confirmed by PXRD; patent data.
Clinical efficacy Overall survival Colorectal cancer

Crystal Form Control and API Stability

Tipiracil hydrochloride exhibits polymorphism, and the selection of the correct crystal form is critical for pharmaceutical manufacturing. Crystal Form I, characterized by a powder X-ray diffraction pattern with peaks at 11.6°, 17.2°, 17.8°, 23.3°, 27.1°, and 29.3° (2θ±0.1°), is identified as the most stable form, offering excellent preservation stability and lower chargeability compared to Forms II and III [1]. This form is specifically claimed in patents for its superior handling and storage properties, which are essential for consistent drug product quality [2].

Crystal Form Identity
Class-level inference
Form I: PXRD peaks at 11.6°, 17.2°, 17.8°, 23.3°, 27.1°, 29.3° 2θ.
Stable crystal form supports reproducible procurement.
Form selection confirmed by PXRD; patent data.
Solid-state chemistry Polymorphism Stability

Tipiracil Application Scenarios


Pharmacokinetic Booster for Oral Fluoropyrimidine Therapy

Tipiracil is exclusively used in combination with trifluridine. It is not a stand-alone agent. Its primary application scenario is as a component of TAS-102 (Lonsurf) for the treatment of metastatic colorectal cancer and gastric cancer [1]. Any research or development involving oral trifluridine for oncology must incorporate tipiracil at the validated molar ratio (1:0.5 trifluridine:tipiracil) to achieve the required 37-fold increase in systemic exposure [2].

TPase Activity Assay and Inhibitor Screening

Tipiracil serves as the gold-standard reference inhibitor in any assay designed to measure thymidine phosphorylase activity or to screen for novel TP inhibitors. Its well-characterized potency (IC50 = 35 nM) and high selectivity provide a reliable positive control and benchmark for comparing the activity of new chemical entities [3]. Its use in this context ensures assay validation and cross-study comparability.

Trifluridine-Based Drug Delivery System Development

In the development of novel oral or parenteral formulations of trifluridine, tipiracil is an essential excipient-like active ingredient. Its role is to inhibit intestinal and hepatic first-pass metabolism of trifluridine, thereby enabling sustained therapeutic plasma levels [4]. Any such development project must source and incorporate tipiracil of verified identity and purity, preferably the stable Crystal Form I, to ensure consistent product performance.

In Vivo Preclinical Models for Fluoropyrimidine Resistance

In preclinical xenograft models where trifluridine is evaluated for efficacy, the co-administration of tipiracil is mandatory to recapitulate the human pharmacokinetic profile [5]. Omitting tipiracil in these models results in rapid trifluridine clearance and a false-negative readout of antitumor activity. The use of tipiracil is therefore a critical methodological requirement for generating translatable in vivo data.

Application
Selection Property
Validation Focus
Trifluridine combination oncology research
Defined molar ratio (1:0.5) and reported PK modulation
Verify exposure enhancement in model system
TPase activity assay reference inhibitor
Well-characterized IC50 and selectivity profile
Confirm inhibition consistency in assay conditions
Oral trifluridine formulation research
Metabolism-blocking agent to sustain trifluridine levels
Assess formulation-dependent exposure profile
Xenograft models for fluoropyrimidine resistance
Co-administration to achieve relevant trifluridine exposure
Monitor intratumoral drug levels and model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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